A Technical Guide to N-(Azide-PEG3)-N'-(PEG4-acid)-Cy5: A Versatile Heterobifunctional Linker for Advanced Bioconjugation
A Technical Guide to N-(Azide-PEG3)-N'-(PEG4-acid)-Cy5: A Versatile Heterobifunctional Linker for Advanced Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of N-(Azide-PEG3)-N'-(PEG4-acid)-Cy5, a versatile heterobifunctional molecule engineered for advanced applications in life sciences research and drug development. Its unique tripartite structure, featuring an azide moiety, a terminal carboxylic acid, and a cyanine 5 (Cy5) fluorescent dye, all connected by flexible polyethylene glycol (PEG) linkers, enables a wide range of applications.[1]
The primary utility of this reagent lies in its ability to act as a bridge, covalently linking two distinct molecules while simultaneously introducing a fluorescent label for detection and quantification.[1] The hydrophilic PEG spacers enhance the solubility of the molecule and its conjugates in aqueous media.[1] This functionality is pivotal in the construction of complex biomolecular architectures, including antibody-drug conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).[1][2]
Physicochemical and Fluorescent Properties
The quantitative parameters of N-(Azide-PEG3)-N'-(PEG4-acid)-Cy5 are summarized in the table below. These properties are essential for designing and executing successful bioconjugation and imaging experiments.
| Property | Value | Reference |
| Molecular Weight | ~840.44 g/mol | [3][4] |
| Excitation Maximum (λex) | ~646-649 nm | [3][4] |
| Emission Maximum (λem) | ~662-667 nm | [3][4] |
| Extinction Coefficient | ~170,000 cm⁻¹M⁻¹ | [4] |
| Solubility | Soluble in DMSO, DMF, Water | [3][4] |
| Purity | >96% | [4] |
| Storage | -20°C, protected from light | [4] |
Core Applications and Experimental Protocols
N-(Azide-PEG3)-N'-(PEG4-acid)-Cy5 is a powerful tool for a variety of applications, including:
-
Targeted Drug Delivery: The bifunctional nature allows for the orthogonal conjugation of both targeting moieties and therapeutic agents, while the integrated Cy5 dye facilitates straightforward tracking and quantification.[3]
-
PROTAC Development: This molecule can be used as a PEG-based linker in the synthesis of PROTACs, which are bivalent molecules that recruit an E3 ubiquitin ligase to a target protein, leading to its degradation.[1][2][5]
-
Single-Molecule Tracking: The bright and photostable Cy5 fluorophore enables the precise labeling and tracking of biomolecules, offering valuable insights into molecular dynamics, interactions, and organization within complex biological systems.[6]
-
Förster Resonance Energy Transfer (FRET): The Cy5 fluorophore is a popular FRET acceptor, and this linker can be used to construct FRET-based biosensors to study dynamic processes like protein-protein interactions and conformational changes.[7]
Experimental Protocol 1: Amine Coupling via EDC/NHS Chemistry
This protocol describes the conjugation of the carboxylic acid moiety of N-(Azide-PEG3)-N'-(PEG4-acid)-Cy5 to a primary amine-containing molecule (e.g., a protein, peptide, or small molecule ligand).[1] The reaction proceeds through the activation of the carboxylic acid with 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) to form a more stable amine-reactive NHS ester.[1][8]
Materials:
-
N-(Azide-PEG3)-N'-(PEG4-acid)-Cy5
-
Amine-containing molecule
-
Activation Buffer: 0.1 M MES, pH 4.5-6.0[8]
-
Coupling Buffer: 0.1 M phosphate buffer or 0.1 M sodium bicarbonate, pH 7.2-8.5[6][8]
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)
-
NHS (N-hydroxysuccinimide)
-
Anhydrous DMF or DMSO[1]
-
Quenching solution: 1 M Tris-HCl, pH 8.0[6]
-
Size-exclusion chromatography column (e.g., Sephadex G-25)[6]
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of N-(Azide-PEG3)-N'-(PEG4-acid)-Cy5 in anhydrous DMF or DMSO (e.g., 10 mM).[1]
-
Prepare fresh stock solutions of EDC (e.g., 10 mg/mL in ultrapure water) and NHS (e.g., 10 mg/mL in ultrapure water or DMF).[1]
-
Dissolve the amine-containing molecule in the Coupling Buffer at a suitable concentration (e.g., 1-10 mg/mL).[1]
-
-
Activation of Carboxylic Acid:
-
Conjugation to Amine:
-
Immediately add the activated linker solution to the solution of the amine-containing molecule. A 10- to 20-fold molar excess of the activated linker over the amine-containing molecule is recommended as a starting point.[1]
-
Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C, protected from light.[6]
-
-
Quenching the Reaction:
-
Purification:
-
Purify the conjugate using a size-exclusion chromatography column to remove unreacted dye and byproducts.[9]
-
Experimental Protocol 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Click Chemistry
This protocol details the labeling of a biomolecule containing an alkyne group with the azide moiety of the linker.[6]
Materials:
-
Azide-functionalized molecule (from Protocol 1)
-
Alkyne-modified biomolecule
-
Copper(II) Sulfate (CuSO₄)
-
Reducing Agent (e.g., sodium ascorbate)
-
Copper Ligand (e.g., THPTA or TBTA)
-
Reaction buffer: PBS or Tris buffer, pH 7.0-8.0[6]
-
Anhydrous DMSO[6]
-
Size-exclusion chromatography column[6]
Procedure:
-
Reagent Preparation:
-
Dissolve the azide-functionalized molecule in DMSO to a concentration of 10 mM.[6]
-
Dissolve the alkyne-modified biomolecule in the reaction buffer.[6]
-
Prepare a 100 mM solution of sodium ascorbate in water (freshly made).[6]
-
Prepare a 20 mM solution of CuSO₄ in water.[6]
-
Prepare a 100 mM solution of THPTA or TBTA in DMSO/water.[6]
-
-
Click Reaction:
-
In a microcentrifuge tube, combine the alkyne-modified biomolecule and a 2-5 fold molar excess of the azide-functionalized molecule solution.[6]
-
Add the THPTA or TBTA solution to the reaction mixture.
-
Add the CuSO₄ solution.
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution.[6]
-
Incubate the reaction for 1-4 hours at room temperature, protected from light.[6]
-
-
Purification:
-
Purify the final conjugate using a size-exclusion chromatography column.
-
Visualizations
Chemical Structure
Caption: Chemical structure of N-(Azide-PEG3)-N'-(PEG4-acid)-Cy5.
Bioconjugation Workflow
Caption: Two-step bioconjugation workflow.
Signaling Pathway Application: PROTAC Action
Caption: PROTAC-mediated protein degradation signaling pathway.
References
- 1. benchchem.com [benchchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. benchchem.com [benchchem.com]
- 4. N-(azide-PEG3)-N'-(PEG4-acid)-Cy5, 2107273-42-5 | BroadPharm [broadpharm.com]
- 5. glpbio.cn [glpbio.cn]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
